molecular formula C9H8ClN3O B1384519 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 22354-89-8

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1384519
CAS No.: 22354-89-8
M. Wt: 209.63 g/mol
InChI Key: UQCQVOVQFREQBC-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that contains a triazolone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzyl and chloro substituents on the triazolone ring can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with chloroacetic acid to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazolone compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazolone ring.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazolone ring.

    Reduction: Reduced triazolone compounds with altered electronic properties.

    Substitution: Substituted triazolone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the benzyl and chloro substituents can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

2-Benzyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one can be compared with other triazolone derivatives, such as:

    2-Benzyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with a methyl group instead of a chloro group.

    2-Phenyl-5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with a phenyl group instead of a benzyl group.

The unique combination of benzyl and chloro substituents in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzyl-5-chloro-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-8-11-9(14)13(12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCQVOVQFREQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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